2-Morpholinoisophthalonitrile
Description
2-Morpholinoisophthalonitrile is a substituted isophthalonitrile derivative featuring a morpholine ring attached to the benzene core. The morpholino group, a six-membered ring containing one oxygen and one nitrogen atom, is known to enhance solubility and electronic modulation in aromatic systems, making it relevant for applications in materials science and pharmaceuticals .
Properties
IUPAC Name |
2-morpholin-4-ylbenzene-1,3-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-8-10-2-1-3-11(9-14)12(10)15-4-6-16-7-5-15/h1-3H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUSBHWNJJXNKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=C2C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinoisophthalonitrile typically involves the reaction of isophthalonitrile with morpholine under specific conditions. One common method includes the use of a coupling agent to facilitate the reaction between the nitrile group of isophthalonitrile and the amine group of morpholine . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and may require the presence of a base such as triethylamine to proceed efficiently .
Industrial Production Methods
Industrial production of 2-Morpholinoisophthalonitrile follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Morpholinoisophthalonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-Morpholinoisophthalonitrile has diverse applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of high-performance materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Morpholinoisophthalonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural and functional differences between 2-Morpholinoisophthalonitrile and its analogs, based on evidence provided:
Key Findings:
Electronic Effects: The morpholino group in 2-Morpholinoisophthalonitrile likely contributes to π-conjugation and electron donation, similar to sulfur atoms in disulfide-linked bisphthalonitriles . This contrasts with electron-withdrawing groups (e.g., Cl, Br) in halogenated analogs, which reduce electron density . Amino-substituted derivatives (e.g., 2-Amino-5-methyl-isophthalonitrile) exhibit higher nucleophilicity compared to morpholino-substituted systems .
Solubility and Stability: Morpholino and hydroxy groups improve solubility in polar solvents, whereas halogenated analogs (e.g., 4-Hydroxy-2,5,6-trichloroisophthalonitrile) show higher thermal stability due to strong C-Cl bonds .
Synthetic Utility: Halogenated isophthalonitriles are preferred for cross-coupling reactions in drug discovery, while morpholino derivatives may serve as ligands or monomers for conductive polymers .
Biological Activity
2-Morpholinoisophthalonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Biological Activity
1. Antimicrobial Properties
Research indicates that 2-Morpholinoisophthalonitrile exhibits significant antimicrobial activity against various pathogens. This includes efficacy against Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways.
2. Anticancer Activity
The compound has also shown promise in anticancer studies. In vitro assays reveal that 2-Morpholinoisophthalonitrile can inhibit the proliferation of cancer cell lines, such as breast and lung cancer cells. The proposed mechanisms include:
- Induction of apoptosis (programmed cell death).
- Inhibition of tumor growth through modulation of signaling pathways involved in cell cycle regulation.
Case Studies
Several studies have been conducted to evaluate the biological effects of 2-Morpholinoisophthalonitrile:
The biological activity of 2-Morpholinoisophthalonitrile can be attributed to several mechanisms:
- Cytokine Inhibition : The compound acts as a cytokine inhibitor, potentially modulating inflammatory responses associated with various diseases, including autoimmune disorders and cancer .
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G1 phase in certain cancer cell lines, leading to decreased proliferation rates.
- Reactive Oxygen Species (ROS) Generation : Increased ROS production has been linked to the compound's ability to induce oxidative stress in cancer cells, contributing to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
